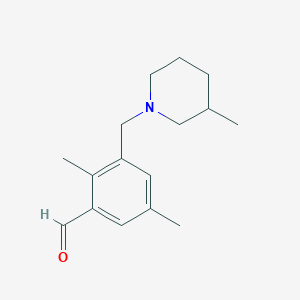

2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde” is a chemical compound with the molecular formula C16H23NO . It is not intended for human or veterinary use and is typically used for research purposes.

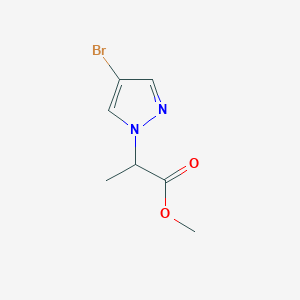

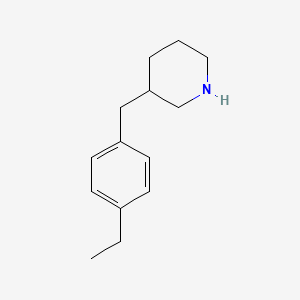

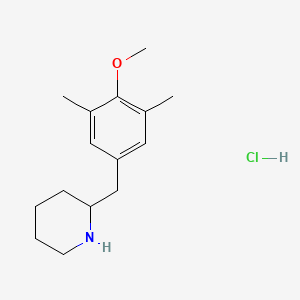

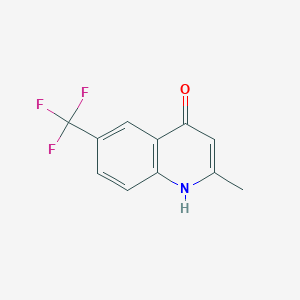

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H23NO . The InChI code for this compound is 1S/C16H23NO/c1-12-5-4-6-17(9-12)10-15-7-13(2)8-16(11-18)14(15)3/h7-8,11-12H,4-6,9-10H2,1-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.36 g/mol . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of Tetralin Derivatives : A study by Banerjee, Poon, & Bedoya (2013) demonstrates the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, which involves the hydrogenation and protection of a benzaldehyde derivative. This process is relevant for creating complex organic compounds.

Green Chemistry in Education : Verdía, Santamarta, & Tojo (2017) Verdía, Santamarta, & Tojo (2017) detail an educational project where an ionic liquid is used as a solvent and catalyst for Knoevenagel condensation involving benzaldehyde, emphasizing the importance of green chemistry.

Chiral Ligands for Catalysis : The study by Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) discusses the synthesis of enantiopure β-amino alcohols from benzaldehyde, highlighting their use as chiral ligands in catalytic reactions.

Synthesis of Benzimidazole Derivatives : Bin (2012) Bin (2012) illustrates the synthesis of 2,5-Dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde, which is a precursor for various pharmaceuticals.

Fused Polycyclic Compound Synthesis : Shen et al. (2016) Shen et al. (2016) describe the synthesis of complex fused polycyclic compounds using benzaldehyde derivatives, underlining their potential in materials science.

Applications in Catalysis and Sensing

Catalysis and Asymmetric Induction : Research by Turk et al. (2001) Turk et al. (2001) explores the use of benzaldehyde derivatives in 1,3-dipolar cycloadditions, demonstrating their role in catalysis and asymmetric synthesis.

Lanthanide-based Luminescence Sensing : Shi et al. (2015) Shi et al. (2015) report on lanthanide-based frameworks for fluorescence sensing of benzaldehyde derivatives, highlighting applications in chemical detection.

Chemosensors for pH : Dhawa et al. (2020) Dhawa et al. (2020) focus on compounds derived from benzaldehyde for use as fluorescent chemosensors for pH, which is crucial in biomedical applications.

Electrochemically Induced Assembling : Elinson et al. (2020) Elinson et al. (2020) demonstrate the electrochemically induced assembling of benzaldehydes for potential biomedical applications.

Acid-Free O-Arylidenation of Carbohydrates : Geng et al. (2013) Geng et al. (2013) discuss the organocatalysis of carbohydrates using benzaldehyde derivatives, an important aspect in synthetic chemistry.

Synthesis of Chalcones for Antimicrobial and Antioxidant Activities : Vanangamudi et al. (2017) Vanangamudi et al. (2017) explore the synthesis of chalcones from benzaldehyde derivatives, which have potential antimicrobial and antioxidant properties.

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin and eye irritation, and it may be harmful if inhaled. It may cause respiratory irritation and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

2,5-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-12-5-4-6-17(9-12)10-15-7-13(2)8-16(11-18)14(15)3/h7-8,11-12H,4-6,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZKCGFGBVMXQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C(=CC(=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589505 |

Source

|

| Record name | 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde | |

CAS RN |

894213-72-0 |

Source

|

| Record name | 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.